

# chemical properties and reactivity of 2-Oxoglutaramate

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## Compound of Interest

Compound Name: 2-Oxoglutaramate

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An In-depth Technical Guide to **2-Oxoglutaramate**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Oxoglutaramate**, also known as  $\alpha$ -ketoglutaramate, is a key metabolite situated at the crossroads of carbon and nitrogen metabolism. As a derivative of the Krebs cycle intermediate 2-oxoglutarate ( $\alpha$ -ketoglutarate), it plays a significant role in amino acid transactions and cellular signaling.<sup>[1][2]</sup> This document provides a comprehensive overview of the chemical properties and reactivity of **2-oxoglutaramate**, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

## Chemical Properties

**2-Oxoglutaramate** is the amide derivative of 2-oxoglutaric acid.<sup>[3]</sup> It is formally a 2-oxo monocarboxylic acid and exists in equilibrium with its conjugate acid, 2-oxoglutaramic acid.<sup>[3]</sup><sup>[4]</sup> It is recognized as a human metabolite.<sup>[4][5]</sup>

## Identifiers and Molecular Characteristics

The fundamental identifiers and computed physicochemical properties of **2-oxoglutaramate** are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
IUPAC Name	5-amino-2,5-dioxopentanoic acid	[3][4]
Synonyms	2-Ketoglutaramate, $\alpha$ -Ketoglutaramate, 4-carbamoyl-2-oxobutanoic acid	[3][4][5]
CAS Number	18465-19-5	[3][5]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NO <sub>4</sub>	[3][6]
Molecular Weight	145.11 g/mol	[3][6]
Canonical SMILES	<chem>C(CC(=O)N)C(=O)C(=O)O</chem>	[4]
InChI Key	COJBGNAUUSNXHX-UHFFFAOYSA-N	[3]

## Computed Physicochemical Data

Computational predictions provide valuable insights into the behavior of **2-oxoglutaramate** in various experimental settings.

Property	Predicted Value	Source
Water Solubility	26.7 g/L	[7]
logP (Octanol-Water Partition)	-1.4	[7]
pKa (Strongest Acidic)	2.97	[7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	4	[7]
Rotatable Bond Count	4	[7]
Polar Surface Area	97.46 Å <sup>2</sup>	[7]

## Reactivity and Biological Significance

The reactivity of **2-oxoglutaramate** is defined by its two primary functional groups: the  $\alpha$ -keto acid and the amide. These moieties make it an active participant in several metabolic pathways, primarily related to amino acid metabolism.

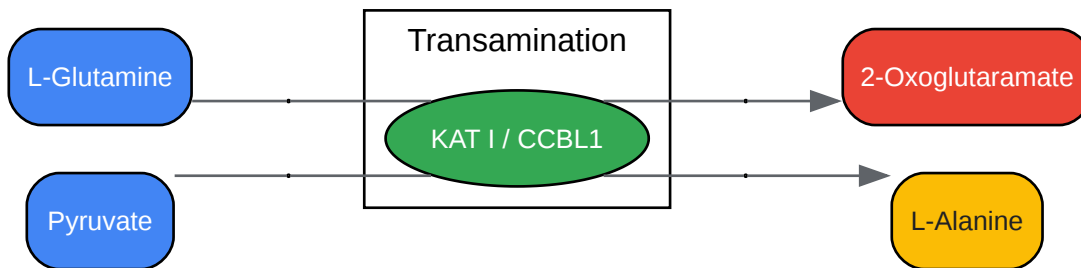
## Metabolic Pathways

**2-Oxoglutaramate** is an intermediate in glutamate and glutamine metabolism.<sup>[8]</sup> Its principal formation pathway involves the transamination of L-glutamine.

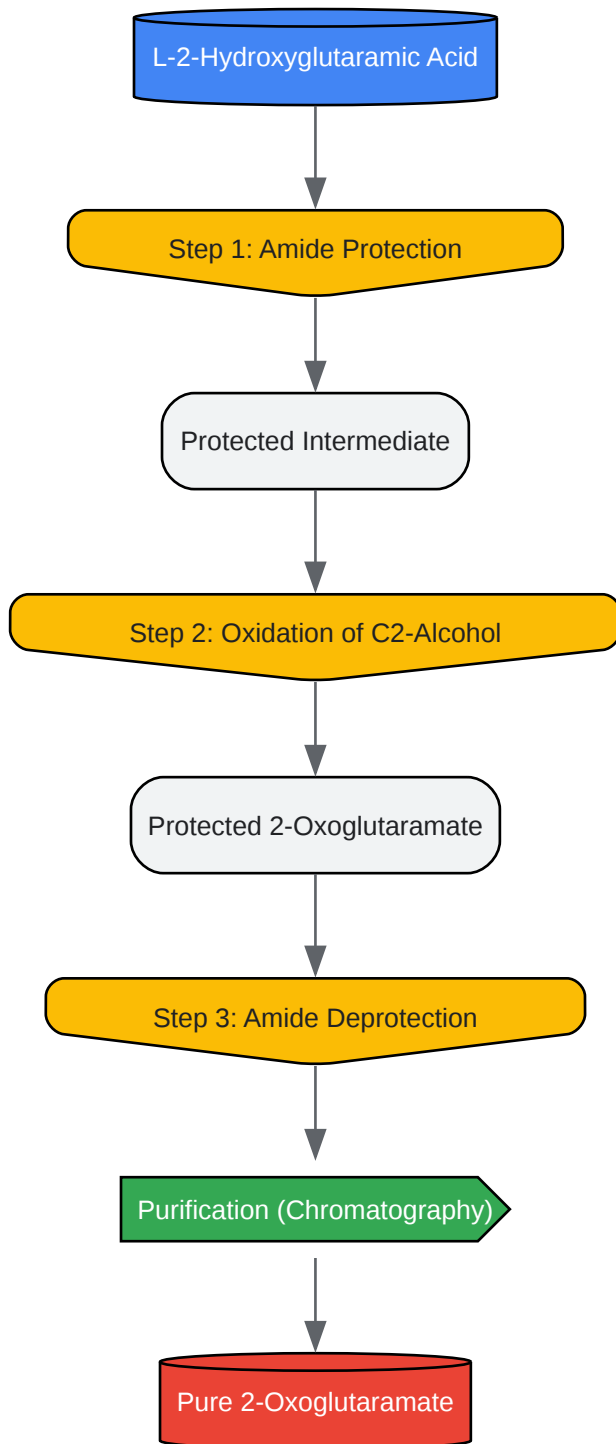
- **Formation:** Cytosolic kynurenine aminotransferase I (KAT I), also known as cysteine conjugate beta-lyase (CCBL1), catalyzes the reaction between L-glutamine and pyruvate to produce **2-oxoglutaramate** and L-alanine.<sup>[8]</sup><sup>[9]</sup> This reaction serves as a link between the metabolism of branched-chain amino acids and the TCA cycle.
- **Degradation:** **2-Oxoglutaramate** is a known substrate for the enzyme  $\omega$ -amidase (also known as Nitrilase 2, NIT2), which hydrolyzes the amide group to yield 2-oxoglutarate and ammonia.<sup>[10]</sup> This reaction is crucial for ammonia detoxification in the brain.<sup>[5]</sup>

The metabolic context of **2-oxoglutaramate** formation is illustrated in the diagram below.

## Metabolic Formation of 2-Oxoglutaramate



## Chemical Synthesis of 2-Oxoglutaramate

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)